1,5,9,10-Tetrachloroanthracene
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Overview
Description
1,5,9,10-Tetrachloroanthracene is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. The compound has the molecular formula C14H6Cl4 and a molecular weight of 316.016 g/mol . It is characterized by the presence of four chlorine atoms substituted at the 1, 5, 9, and 10 positions of the anthracene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,9,10-Tetrachloroanthracene can be synthesized through the chlorination of anthracene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction proceeds as follows: [ \text{C}{14}\text{H}{10} + 4\text{Cl}2 \rightarrow \text{C}{14}\text{H}_6\text{Cl}_4 + 4\text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of anthracene in a reactor, followed by purification steps to isolate the desired product. The purification typically involves recrystallization or chromatography techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
1,5,9,10-Tetrachloroanthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, forming less chlorinated anthracene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution: Formation of hydroxylated, aminated, or thiolated anthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of partially or fully dechlorinated anthracene derivatives.
Scientific Research Applications
1,5,9,10-Tetrachloroanthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chlorinated aromatic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5,9,10-Tetrachloroanthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dichloroanthracene
- 9,10-Dichloroanthracene
- 1,3,6,8-Tetrachloropyrene
Uniqueness
1,5,9,10-Tetrachloroanthracene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other chlorinated anthracenes may not be suitable .
Properties
CAS No. |
82843-47-8 |
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Molecular Formula |
C14H6Cl4 |
Molecular Weight |
316.0 g/mol |
IUPAC Name |
1,5,9,10-tetrachloroanthracene |
InChI |
InChI=1S/C14H6Cl4/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H |
InChI Key |
YOGNSITWAIHLJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C3C=CC=C(C3=C2Cl)Cl)Cl |
Origin of Product |
United States |
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